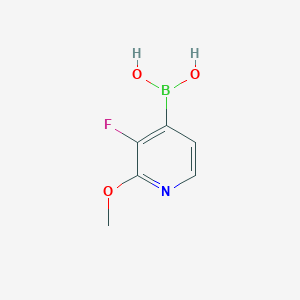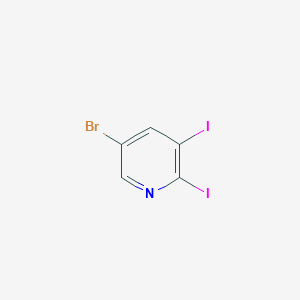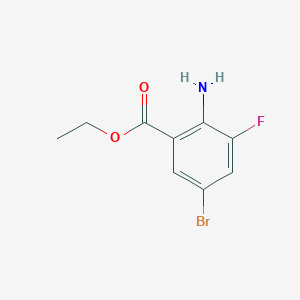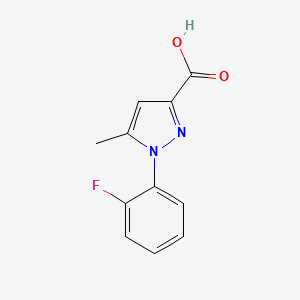
(3-氟-2-甲氧基吡啶-4-基)硼酸
描述
(3-Fluoro-2-methoxypyridin-4-yl)boronic acid is a useful research compound. Its molecular formula is C6H7BFNO3 and its molecular weight is 170.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Fluoro-2-methoxypyridin-4-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Fluoro-2-methoxypyridin-4-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
铃木-宫浦交叉偶联反应
(3-氟-2-甲氧基吡啶-4-基)硼酸: 是铃木-宫浦交叉偶联反应中的一种重要试剂 。该反应是形成碳-碳键的强大工具,广泛应用于合成复杂的化合物,包括药物和聚合物。硼酸作为亲核试剂,在钯催化剂存在下与芳基或烯基卤化物偶联。
杂环化合物的合成
(3-氟-2-甲氧基吡啶-4-基)硼酸中存在的吡啶部分是许多药物中常见的骨架。研究人员利用这种化合物合成新型杂环化合物,这些化合物是开发新型治疗剂的关键。
氟化试剂
(3-氟-2-甲氧基吡啶-4-基)硼酸中的氟原子使其成为一种重要的氟化试剂 。氟化化合物具有独特的性质,在设计具有特定特性的材料(例如,提高药物的稳定性和生物利用度)中很重要。
硼中子俘获疗法 (BNCT)
像(3-氟-2-甲氧基吡啶-4-基)硼酸这样的硼化合物可用于硼中子俘获疗法 。BNCT 是一种二元癌症治疗方法,依赖于硼在低能热中子照射下发生俘获和裂变反应,产生高能α粒子以及反冲锂核。
有机发光二极管 (OLED)
有机电子器件通常利用硼酸合成用于 OLED 的材料 。(3-氟-2-甲氧基吡啶-4-基)硼酸的电子特性可用于创建响应电流发光的元件。
化学传感器
硼酸基团以其与二醇形成可逆共价键的能力而闻名,这使得像(3-氟-2-甲氧基吡啶-4-基)硼酸这样的化合物在化学传感器开发中非常有用 。这些传感器可以检测糖和其他生物分析物,这在医疗诊断中非常有价值。
材料科学
在材料科学中,(3-氟-2-甲氧基吡啶-4-基)硼酸可用于修饰材料的表面性质 。它与各种基质形成稳定共价键的能力被用来制造涂层和功能化材料以用于特定应用。
农业化学
硼酸也在农业化学中被研究,以了解它们在植物生长和发育中的潜在作用 。(3-氟-2-甲氧基吡啶-4-基)硼酸与生物分子的特定相互作用可以导致新型农用化学品的产生。
作用机制
Target of Action
Boronic acids, in general, are known to interact with various biomolecules like peptides, proteins, vitamins, and nucleic acids .
Mode of Action
(3-Fluoro-2-methoxypyridin-4-yl)boronic acid, like other boronic acids, is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst during the transmetalation step . This forms a new carbon-carbon bond, enabling the synthesis of complex organic compounds .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical transformations, including the formation of carbon-carbon and carbon-heteroatom bonds . They can also participate in the construction of therapeutically useful bioconjugates .
Pharmacokinetics
It’s known that boronic acids, in general, have relatively stable and environmentally benign properties , which may influence their bioavailability.
Result of Action
Boronic acids are known to be valuable building blocks in organic synthesis , and their use can lead to the formation of complex organic compounds with potential therapeutic applications .
Action Environment
The action of (3-Fluoro-2-methoxypyridin-4-yl)boronic acid, like other boronic acids, can be influenced by environmental factors. For instance, the success of SM coupling reactions, in which boronic acids are commonly used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical reagents can influence the action, efficacy, and stability of (3-Fluoro-2-methoxypyridin-4-yl)boronic acid.
属性
IUPAC Name |
(3-fluoro-2-methoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAQIISIRPULKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1598387-84-8 | |
| Record name | (3-fluoro-2-methoxypyridin-4-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1522555.png)
![tert-butyl N-[(1-amino-2-methylcyclohexyl)methyl]carbamate](/img/structure/B1522557.png)
![2-amino-5-ethyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1522558.png)






![[4-(piperazin-1-yl)phenyl]methanamine](/img/structure/B1522568.png)
